n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide
Description
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring directly attached to a carboxamide group. The carboxamide nitrogen is further substituted with a 4-(cyclopentylthio)phenyl moiety, where a sulfur atom bridges the phenyl ring and a cyclopentyl group.
For instance, cyclopropanecarboxamide derivatives are frequently explored as kinase inhibitors, herbicides, or protease modulators due to their conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C15H19NOS |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(4-cyclopentylsulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H19NOS/c17-15(11-5-6-11)16-12-7-9-14(10-8-12)18-13-3-1-2-4-13/h7-11,13H,1-6H2,(H,16,17) |
InChI Key |
WYOHHYSBCCGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(cyclopentylthio)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified cyclopropane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(4-(cyclopentylthio)phenyl)cyclopropanecarboxamide and structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.
Key Findings:
Substituent Effects on Activity :
- Cyclopentylthio vs. Phenylthio : The cyclopentylthio group in the target compound introduces greater steric bulk compared to phenylthio (as in ), which may improve target selectivity or pharmacokinetic properties.
- Heterocyclic Modifications : Substitution with benzo[d]thiazole (e.g., ) or pyrimidine (e.g., ) enhances binding to enzymes like kinases or proteases due to π-π stacking or hydrogen-bonding interactions.
Synthetic Routes :
- The target compound can be synthesized via reductive transamidation (analogous to ) or nucleophilic aromatic substitution (similar to ). Yields for related compounds range from 58% to 67%, depending on reaction conditions .
Biological Applications :
- Agrochemicals : Cyprofuram () and bioherbicidal derivatives () highlight the role of cyclopropanecarboxamides in pest control.
- Pharmaceuticals : Filgotinib Maleate () demonstrates the scaffold’s utility in anti-inflammatory drug development.
Physicochemical Properties :
- Fluorinated analogs (e.g., ) exhibit lower molecular weights and higher polarity, favoring bioavailability, while chlorinated derivatives (e.g., ) prioritize target affinity and stability.
Biological Activity
n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15NS
- Molecular Weight : 219.33 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring attached to a phenyl group with a cyclopentylthio substituent, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Modulation : The compound has been shown to act as a ligand for specific receptors, influencing signaling pathways related to cell growth and differentiation.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and metastasis.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties:
- In vitro Studies : Cell line assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The inhibition is believed to be mediated through the downregulation of growth factor receptors such as the hepatocyte growth factor receptor (HGFR), which is implicated in cancer progression.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promise in reducing inflammation:
- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- Breast Cancer Model : In a recent study involving a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal tissue.
- Inflammatory Disease Trials : Clinical trials are underway to assess the efficacy of this compound in patients with chronic inflammatory conditions. Preliminary results suggest a reduction in symptoms and inflammatory markers.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
